molecular formula C20H25N5O2 B2835954 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide CAS No. 863447-71-6

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

Cat. No. B2835954
CAS RN: 863447-71-6
M. Wt: 367.453
InChI Key: QNABIQGPUJBRDO-UHFFFAOYSA-N
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Description

The compound “2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide” belongs to the class of organic compounds known as pyrazolo[3,4-d]pyrimidines . These are aromatic heterocyclic compounds containing a pyrazolo[3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multistep reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives are diverse. For example, a base-promoted intermolecular oxidation C-N bond formation of allylic C(sp3)-H and vinylic C(sp2)-H of allylic compounds with amidines enables the smooth formation of polysubstituted pyrimidines in the presence of O2 as the sole oxidant .

Scientific Research Applications

Antitumor Activity

Research has revealed that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antitumor activities. The structure-activity relationship studies indicate that modifications to the pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety can lead to compounds with potent anticancer properties. These compounds have been tested in various cancer cell lines, indicating their potential as clinical drug candidates for cancer treatment. Notably, certain derivatives have shown to inhibit cell proliferation and induce apoptosis by interfering with specific cellular pathways, such as the phosphorylation of Src, highlighting their mechanism of action against cancer cells (Carraro et al., 2006).

Antimicrobial and Antifungal Activities

Pyrazolo[3,4-d]pyrimidine derivatives have also been evaluated for their antimicrobial and antifungal activities. The synthesis and biological evaluation of these compounds have demonstrated their efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This suggests their potential application in treating infections caused by these microorganisms (El-sayed et al., 2017).

Anti-inflammatory Activity

Additionally, studies have identified pyrazolo[3,4-d]pyrimidine derivatives as potential nonsteroidal anti-inflammatory drugs (NSAIDs) with reduced ulcerogenic activity. This highlights their therapeutic potential in managing inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs (Auzzi et al., 1983).

Drug Delivery System Improvement

Research efforts have also focused on enhancing the pharmacokinetic properties of pyrazolo[3,4-d]pyrimidines. Due to their poor aqueous solubility, which could limit their clinical development, innovative drug delivery systems such as albumin nanoparticles and liposomes have been developed. These systems aim to improve solubility, enhance bioavailability, and potentially reduce side effects, making these compounds more viable as clinical drug candidates (Vignaroli et al., 2016).

Mechanism of Action

Pharmacokinetics

The compound’s molecular weight is likely to be less than 400, and it has a clogp value less than 4 , suggesting that it may have good bioavailability and drug-likeness.

Result of Action

Some pyrazolo[3,4-d]pyrimidines have been shown to have antitubercular activity , suggesting that this compound may also have potential as an antitubercular agent.

properties

IUPAC Name

2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-12-7-13(2)17(14(3)8-12)23-16(26)10-24-11-21-18-15(19(24)27)9-22-25(18)20(4,5)6/h7-9,11H,10H2,1-6H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNABIQGPUJBRDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide

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